molecular formula C10H16Cl2N4 B3099163 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride CAS No. 1351644-28-4

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride

Cat. No.: B3099163
CAS No.: 1351644-28-4
M. Wt: 263.16
InChI Key: BKWWSCONOARNFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride typically involves the reaction of 2-chloro-1-isopropyl-1H-benzimidazole with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include azides, reduced hydrazine derivatives, and substituted benzimidazole compounds. These products have diverse applications in chemical synthesis and pharmaceutical research .

Scientific Research Applications

2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group is reactive and can form covalent bonds with various biomolecules, leading to alterations in their function. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydrazino-1-isopropyl-1H-benzimidazole dihydrochloride include:

Uniqueness

What sets this compound apart is its unique hydrazino group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1-propan-2-ylbenzimidazol-2-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4.2ClH/c1-7(2)14-9-6-4-3-5-8(9)12-10(14)13-11;;/h3-7H,11H2,1-2H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWWSCONOARNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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